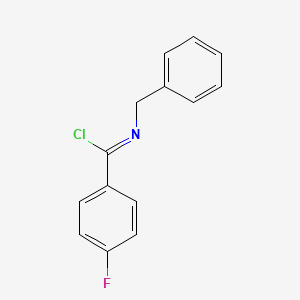![molecular formula C12H14O4S2 B14266091 2,2'-[1,2-Phenylenebis(methylenesulfanediyl)]diacetic acid CAS No. 169891-27-4](/img/structure/B14266091.png)
2,2'-[1,2-Phenylenebis(methylenesulfanediyl)]diacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[1,2-Phenylenebis(methylenesulfanediyl)]diacetic acid is an organic compound with the molecular formula C12H14O4S2 It is characterized by the presence of a phenylene group linked to two methylenesulfanediyl groups, each of which is further connected to an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[1,2-Phenylenebis(methylenesulfanediyl)]diacetic acid typically involves the reaction of 1,2-dibromobenzene with thioglycolic acid under basic conditions to form the intermediate 1,2-bis(methylthio)benzene. This intermediate is then subjected to oxidation to yield the desired diacetic acid compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality 2,2’-[1,2-Phenylenebis(methylenesulfanediyl)]diacetic acid.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-[1,2-Phenylenebis(methylenesulfanediyl)]diacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanediyl groups to thiol groups.
Substitution: The phenylene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can facilitate substitution reactions on the phenylene ring.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated derivatives of the phenylene ring.
Wissenschaftliche Forschungsanwendungen
2,2’-[1,2-Phenylenebis(methylenesulfanediyl)]diacetic acid has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal-organic frameworks.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a building block for pharmaceuticals.
Industry: It is utilized in the synthesis of advanced materials and polymers with specific properties.
Wirkmechanismus
The mechanism by which 2,2’-[1,2-Phenylenebis(methylenesulfanediyl)]diacetic acid exerts its effects depends on its specific application. In coordination chemistry, it acts as a bidentate ligand, coordinating with metal ions through its carboxylate and sulfanediyl groups. This coordination can influence the electronic properties and reactivity of the metal center. In biological systems, its derivatives may interact with cellular targets, disrupting metabolic pathways or inhibiting enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-[1,4-Phenylenebis(methylenesulfanediyl)]diacetic acid: Similar structure but with the phenylene group in a different position.
2,2’-[1,2-Phenylenebis(methylenesulfanediyl)]dibenzoic acid: Contains benzoic acid moieties instead of acetic acid.
Uniqueness
2,2’-[1,2-Phenylenebis(methylenesulfanediyl)]diacetic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. Its ability to form stable complexes with metal ions and its potential biological activities make it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
169891-27-4 |
|---|---|
Molekularformel |
C12H14O4S2 |
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
2-[[2-(carboxymethylsulfanylmethyl)phenyl]methylsulfanyl]acetic acid |
InChI |
InChI=1S/C12H14O4S2/c13-11(14)7-17-5-9-3-1-2-4-10(9)6-18-8-12(15)16/h1-4H,5-8H2,(H,13,14)(H,15,16) |
InChI-Schlüssel |
JBHUMWMJYUNSFC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CSCC(=O)O)CSCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


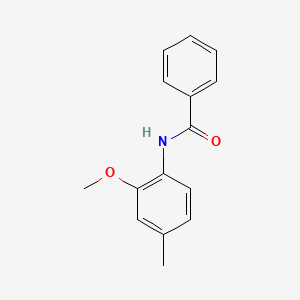
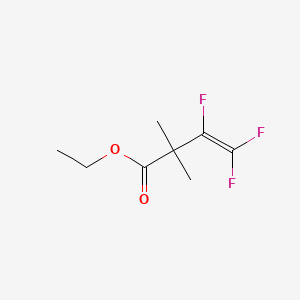
![3,3'-Methylenebis[1-(trimethylsilyl)-1H-indole]](/img/structure/B14266022.png)
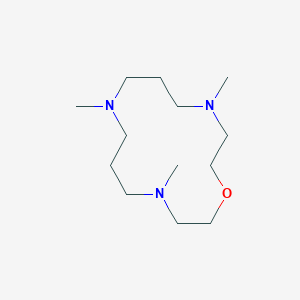

![Bis[(4-nitrophenyl)methyl] ethanedioate](/img/structure/B14266035.png)

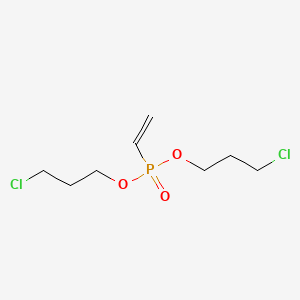

![2-[4-(2-Ethylbutyl)phenoxy]-N-propoxyethan-1-amine](/img/structure/B14266046.png)


